molecular formula C17H20N2O2S B2833872 [1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl](morpholin-4-yl)methanethione CAS No. 1432437-37-0

[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl](morpholin-4-yl)methanethione

Cat. No.: B2833872
CAS No.: 1432437-37-0
M. Wt: 316.42
InChI Key: ZPQRILVJFHVNIW-UHFFFAOYSA-N
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Description

1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione: is a complex organic compound featuring a pyrrole ring substituted with hydroxyphenyl, dimethyl, and morpholinylmethanethione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

    Substitution Reactions:

    Attachment of the Morpholin-4-ylmethanethione Group: This step involves the reaction of the pyrrole derivative with morpholine and a thiocarbonyl reagent under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The thiocarbonyl group can be reduced to a thiol or further to a sulfide.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiols and sulfides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the hydroxyphenyl and morpholinyl groups.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules, making it a candidate for drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione
  • 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanol

Uniqueness

Compared to similar compounds, 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione is unique due to the presence of the thiocarbonyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of hydroxyphenyl and morpholinyl groups also enhances its versatility in various applications.

This detailed overview provides a comprehensive understanding of 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione, highlighting its synthesis, reactivity, applications, and unique features

Properties

IUPAC Name

[1-(4-hydroxyphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12-11-16(17(22)18-7-9-21-10-8-18)13(2)19(12)14-3-5-15(20)6-4-14/h3-6,11,20H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQRILVJFHVNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)O)C)C(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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